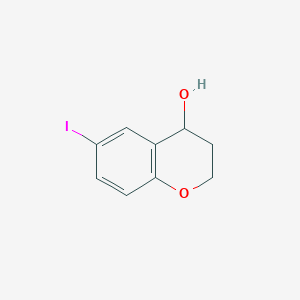

6-Iodochroman-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPEHPJCBJNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 6-Iodochroman-4-ol is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.

Introduction

Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on this compound, a derivative with potential for further investigation in drug discovery and development.

Chemical Properties

Properties of 6-Iodochroman-4-one (Precursor)

The direct precursor to this compound is 6-Iodochroman-4-one. Key data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101714-35-6 | [1] |

| Molecular Formula | C₉H₇IO₂ | [1] |

| Molecular Weight | 274.057 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | SDUOLEARZNZVAN-UHFFFAOYSA-N | [1] |

Predicted Properties of this compound

The following table summarizes the predicted and known properties of this compound. It is important to note that the physical properties are yet to be experimentally determined and reported.

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | Not available (likely a solid) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane) |

| NMR Data (¹H, ¹³C) | Not available |

| Mass Spectrometry Data | Not available |

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.

Synthesis of this compound from 6-Iodochroman-4-one

Principle: The synthesis involves the reduction of the ketone functional group in 6-Iodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

-

6-Iodochroman-4-one

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

While no specific biological studies on this compound have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.

-

Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of this compound suggests it could be a potent and selective SIRT2 inhibitor.

-

Antimicrobial Activity: Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.

Visualizations

Synthetic Workflow and Biological Evaluation Cascade

The following diagram illustrates a logical workflow for the synthesis of this compound and a subsequent cascade for its preliminary biological evaluation.

Caption: Synthetic workflow and potential biological screening cascade for this compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.

References

Technical Guide: 6-Iodochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number, for 6-Iodochroman-4-ol is limited. This guide provides information on its closely related precursor, 6-Iodochroman-4-one, and infers a probable synthetic route to this compound based on established chemical principles.

Introduction

This compound is a halogenated derivative of the chroman-4-ol scaffold. Chromanol and its derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an iodine atom at the 6-position of the chroman ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may modulate its biological activity. While direct studies on this compound are not readily found in the literature, its synthesis can be logically inferred from its ketone analog, 6-Iodochroman-4-one.

Physicochemical Data of the Precursor: 6-Iodochroman-4-one

Quantitative data for this compound is not available. However, the properties of its immediate precursor, 6-Iodochroman-4-one, are documented and provide a valuable reference.

| Property | Value | Source |

| CAS Number | 101714-35-6 | [1] |

| Molecular Formula | C₉H₇IO₂ | [1] |

| Molecular Weight | 274.06 g/mol | [1] |

| Appearance | Not specified | |

| Purity | Typically available at ≥95% | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the reduction of its corresponding ketone, 6-Iodochroman-4-one. This is a standard transformation in organic synthesis.

Logical Workflow for Synthesis

Caption: Synthetic pathway from 6-Iodochroman-4-one to this compound.

Detailed Experimental Protocol: Reduction of 6-Iodochroman-4-one

The following is a generalized experimental protocol for the reduction of a chroman-4-one to a chroman-4-ol using sodium borohydride, a common and mild reducing agent.

Materials:

-

6-Iodochroman-4-one

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: Dissolve 6-Iodochroman-4-one (1.0 equivalent) in methanol in a round bottom flask at room temperature with stirring. The volume of methanol should be sufficient to fully dissolve the starting material.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of chromanols has been investigated for various biological activities, including anti-inflammatory and anti-cancer properties. The introduction of a halogen atom like iodine can enhance activity by participating in halogen bonding or by altering the electronic properties of the aromatic ring.

Hypothetical Signaling Pathway Involvement

Based on the activities of related chromanol compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical involvement is depicted below.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a compound of interest for which direct experimental data is not widely available. However, a robust synthetic route from the known precursor 6-Iodochroman-4-one can be confidently proposed. This technical guide provides the necessary information for the synthesis and purification of this compound, which will enable further investigation into its physicochemical properties and biological activities. Researchers and drug development professionals are encouraged to use this guide as a starting point for their studies on this and related halogenated chromanol derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Iodochroman-4-ol

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Iodochroman-4-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process involving the iodination of a commercially available starting material, followed by the construction of the chroman-4-one core, and subsequent reduction to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Step 1: Iodination of 4'-Hydroxyacetophenone. The synthesis commences with the electrophilic iodination of 4'-hydroxyacetophenone. The hydroxyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This directing effect favors the introduction of iodine at the position ortho to the hydroxyl group and meta to the acetyl group, yielding 2'-Hydroxy-5'-iodoacetophenone.

-

Step 2: Synthesis of 6-Iodochroman-4-one. The resulting 2'-Hydroxy-5'-iodoacetophenone undergoes a cyclization reaction to form the chroman-4-one ring. This is typically achieved through a reaction with a suitable one-carbon synthon, such as paraformaldehyde, in the presence of a base.

-

Step 3: Reduction of 6-Iodochroman-4-one. The final step involves the reduction of the carbonyl group in 6-Iodochroman-4-one to the corresponding secondary alcohol, this compound. This transformation is commonly accomplished using a mild reducing agent like sodium borohydride.

The overall synthetic scheme is depicted below:

Figure 1: Proposed overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-iodoacetophenone

This procedure outlines the electrophilic iodination of 4'-hydroxyacetophenone.

Reaction Scheme:

Figure 2: Iodination of 4'-Hydroxyacetophenone.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4'-Hydroxyacetophenone | 136.15 | 10.0 | 1.36 g |

| Iodine (I₂) | 253.81 | 5.0 | 1.27 g |

| Iodic Acid (HIO₃) | 175.91 | 2.0 | 0.35 g |

| Ethanol (95%) | - | - | 20 mL |

| Water | - | - | 10 mL |

| Sodium Thiosulfate Solution (10% w/v) | - | - | As needed |

| Diethyl Ether | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.36 g (10.0 mmol) of 4'-hydroxyacetophenone in 20 mL of 95% ethanol.

-

To this solution, add 1.27 g (5.0 mmol) of iodine and 0.35 g (2.0 mmol) of iodic acid.

-

Add 10 mL of water to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears.

-

Extract the product with 50 mL of diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol/water to afford 2'-Hydroxy-5'-iodoacetophenone.

Expected Yield: Approximately 70-80%.

Step 2: Synthesis of 6-Iodochroman-4-one

This protocol describes the cyclization of 2'-Hydroxy-5'-iodoacetophenone to form the chroman-4-one ring.

Reaction Scheme:

Figure 3: Synthesis of 6-Iodochroman-4-one.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2'-Hydroxy-5'-iodoacetophenone | 262.04 | 5.0 | 1.31 g |

| Paraformaldehyde | (30.03)n | 15.0 | 0.45 g |

| Pyrrolidine | 71.12 | 5.0 | 0.43 mL |

| Toluene | - | - | 30 mL |

| Hydrochloric Acid (2N) | - | - | As needed |

| Ethyl Acetate | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 1.31 g (5.0 mmol) of 2'-Hydroxy-5'-iodoacetophenone, 0.45 g (15.0 mmol) of paraformaldehyde, and 30 mL of toluene.

-

Add 0.43 mL (5.0 mmol) of pyrrolidine to the mixture.

-

Heat the reaction mixture to reflux and continue for 8-12 hours, with azeotropic removal of water.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and wash it with 2N hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-Iodochroman-4-one.

Expected Yield: Approximately 50-60%.

Step 3: Synthesis of this compound

This final step details the reduction of the ketone to the desired alcohol.

Reaction Scheme:

Figure 4: Synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Iodochroman-4-one | 274.05 | 2.0 | 0.55 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.0 | 0.038 g |

| Methanol | - | - | 20 mL |

| Water | - | - | 20 mL |

| Ethyl Acetate | - | - | 30 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 0.55 g (2.0 mmol) of 6-Iodochroman-4-one in 20 mL of methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 0.038 g (1.0 mmol) of sodium borohydride in small portions to the stirred solution.

-

Continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 20 mL of water.

-

Extract the product with 30 mL of ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Approximately 85-95%.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent(s) | Typical Yield (%) |

| 1 | 4'-Hydroxyacetophenone | 2'-Hydroxy-5'-iodoacetophenone | I₂, HIO₃ | Ethanol, Water | 70-80 |

| 2 | 2'-Hydroxy-5'-iodoacetophenone | 6-Iodochroman-4-one | Paraformaldehyde, Pyrrolidine | Toluene | 50-60 |

| 3 | 6-Iodochroman-4-one | This compound | NaBH₄ | Methanol | 85-95 |

Characterization Data

Upon successful synthesis, the final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the protons of the dihydropyran ring, and the hydroxyl proton. The splitting patterns and integration values will be consistent with the structure of this compound.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₉IO₂), which is 276.07 g/mol . The isotopic pattern for iodine will also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and the absence of the strong carbonyl (C=O) absorption band that was present in the 6-Iodochroman-4-one precursor (typically around 1680 cm⁻¹).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the relationship between the different stages.

Figure 5: Detailed experimental workflow for the synthesis of this compound.

This comprehensive guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and structured data are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Spectral Analysis of 6-Iodochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 6-Iodochroman-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectral values derived from closely related analogs and established principles of spectroscopic interpretation. The methodologies outlined herein provide a robust framework for the synthesis and characterization of this compound and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on the analysis of similar chromanol and iodinated aromatic structures.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.55 | d | ~2.3 | 1H | H-5 |

| ~7.40 | dd | ~8.5, 2.3 | 1H | H-7 |

| ~6.70 | d | ~8.5 | 1H | H-8 |

| ~4.80 | t | ~4.5 | 1H | H-4 |

| ~4.30 | ddd | ~11.5, 5.0, 3.0 | 1H | H-2a |

| ~4.20 | ddd | ~11.5, 8.0, 4.0 | 1H | H-2b |

| ~2.50 | br s | 1H | 4-OH | |

| ~2.10 | m | 1H | H-3a | |

| ~1.95 | m | 1H | H-3b |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~154.0 | C-8a |

| ~138.0 | C-7 |

| ~136.5 | C-5 |

| ~129.0 | C-4a |

| ~118.0 | C-8 |

| ~85.0 | C-6 |

| ~65.0 | C-4 |

| ~63.0 | C-2 |

| ~35.0 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~820 | Strong | C-H bend (aromatic, para-substitution pattern) |

| ~600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 276 | High | [M]⁺ (Molecular Ion) |

| 258 | Medium | [M - H₂O]⁺ |

| 149 | Medium | [M - I]⁺ |

| 131 | High | [M - I - H₂O]⁺ |

| 121 | Medium | [C₈H₉O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the iodination of a chroman-4-one precursor followed by reduction of the ketone.

Materials:

-

Chroman-4-one

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Iodination of Chroman-4-one: To a solution of chroman-4-one in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium thiosulfate and then wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-iodochroman-4-one.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Reduction to this compound: Dissolve the purified 6-iodochroman-4-one in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise and stir the reaction mixture until the ketone is fully reduced (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 10 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 160 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group absorptions.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: 50-500 m/z.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the complete spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Iodochroman-4-ol

This technical guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 6-Iodochroman-4-ol, a key heterocyclic compound with applications in medicinal chemistry and drug development. The interpretation is based on established principles of nuclear magnetic resonance spectroscopy and comparative data from related chroman-4-ol and chroman-4-one derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound are summarized in the table below. These predictions are derived from the analysis of structurally analogous compounds and the known effects of substituents on the chroman ring system.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~ 4.2 - 4.4 | m | - |

| H-3a (axial) | ~ 2.0 - 2.2 | ddd | J ≈ 13.0, 6.0, 2.0 |

| H-3b (equatorial) | ~ 1.8 - 2.0 | m | - |

| H-4 | ~ 4.8 - 5.0 | t | J ≈ 5.0 |

| H-5 | ~ 7.6 - 7.8 | d | J ≈ 2.5 |

| H-7 | ~ 7.4 - 7.6 | dd | J ≈ 8.5, 2.5 |

| H-8 | ~ 6.8 - 7.0 | d | J ≈ 8.5 |

| OH | Variable (broad singlet) | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general experimental methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): ~1-2 seconds.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Structural Elucidation and Spectral Interpretation

The structure of this compound and the expected spin-spin coupling interactions are crucial for interpreting the ¹H NMR spectrum. The following diagram illustrates the logical relationships in the spectral analysis.

Caption: Spin-spin coupling network in this compound.

Detailed Analysis of Proton Signals:

-

Aromatic Protons (H-5, H-7, H-8): The iodine atom at the 6-position significantly influences the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

-

H-5: This proton is ortho to the iodine and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-7.

-

H-7: This proton is coupled to both H-5 (meta-coupling) and H-8 (ortho-coupling), resulting in a doublet of doublets.

-

H-8: This proton is ortho to the oxygen atom and will appear as a doublet due to coupling with H-7.

-

-

Aliphatic Protons (H-2, H-3, H-4):

-

H-4: The proton on the carbon bearing the hydroxyl group is expected to be a triplet due to coupling with the two adjacent protons at the C-3 position.

-

H-2: These protons are adjacent to the heterocyclic oxygen atom and will appear as a multiplet due to coupling with the C-3 protons.

-

H-3: The two protons at this position are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons at C-2 and C-4. Specifically, the axial proton (H-3a) is expected to be a doublet of doublet of doublets.

-

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may not show coupling to adjacent protons.

This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the synthesis and characterization of novel chroman derivatives for drug discovery.

13C NMR Chemical Shifts of 6-Iodochroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-iodochroman-4-ol. Due to the absence of direct experimental data in publicly available literature, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were determined using a combination of computational prediction tools and analysis of substituent effects on the chroman-4-ol scaffold and iodo-substituted benzene rings. The predictions are based on established principles of NMR spectroscopy, where the chemical environment of each carbon atom dictates its resonance frequency.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~63.5 |

| C-3 | ~31.0 |

| C-4 | ~65.0 |

| C-4a | ~153.0 |

| C-5 | ~129.5 |

| C-6 | ~90.0 |

| C-7 | ~138.0 |

| C-8 | ~119.0 |

| C-8a | ~120.0 |

Molecular Structure and Numbering

The logical relationship and numbering of the carbon atoms in the this compound molecule are depicted in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for organic compounds of similar molecular weight and complexity.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.

-

Concentration: Dissolve 10-50 mg of the purified this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine spectra for chemical shift determination often use shorter delays to save time.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz ¹³C spectrometer) is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each carbon resonance.

Logical Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

Caption: General workflow for 13C NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Iodochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Iodochroman-4-ol, a key intermediate in the synthesis of various biologically active molecules. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for IR spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a molecule such as this compound, IR spectroscopy can confirm the presence of key functional groups, including the hydroxyl (-OH) group, the ether linkage within the chroman ring, and the substitution pattern on the aromatic ring. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which is unique to the molecule's overall structure.

The structure of this compound contains several key vibrational features:

-

O-H stretching: Due to the hydroxyl group.

-

C-H stretching: Both aromatic (sp² hybridized) and aliphatic (sp³ hybridized) C-H bonds are present.

-

C-O stretching: From the alcohol and the ether in the chroman ring.

-

C=C stretching: Within the aromatic ring.

-

C-H bending: Both in-plane and out-of-plane vibrations for the aromatic ring, which are sensitive to the substitution pattern.

-

C-I stretching: The carbon-iodine bond vibration.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol | The broadness is due to intermolecular hydrogen bonding. In a dilute solution, a sharper peak may be observed around 3600 cm⁻¹. |

| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds on the benzene ring. |

| ~2850-2960 | Medium | C-H Stretch | Aliphatic | Arises from the CH₂ groups in the dihydropyran ring. |

| ~1580 & ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring | Two bands are typical for aromatic ring stretching. |

| ~1230 | Strong | C-O Stretch (Aryl Ether) | Ether | Asymmetric stretching of the Ar-O-C bond. |

| ~1050 | Medium | C-O Stretch (Alcohol) | Secondary Alcohol | Stretching of the C-OH bond. |

| ~820 | Strong | C-H Out-of-Plane Bending | Aromatic | This region is sensitive to the substitution pattern. For a 1,2,4-trisubstituted benzene ring (as in this compound), a strong absorption in this region is expected.[1][2] |

| Below 600 | Medium | C-I Stretch | Aryl Iodide | The C-I stretching vibration occurs at a low frequency due to the high mass of the iodine atom and is often outside the range of standard mid-IR spectrometers. |

Experimental Protocol for IR Spectral Acquisition

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Materials:

-

This compound sample (solid, ~2-5 mg)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the spectral acquisition software.

-

-

Background Spectrum Collection:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues. Allow the crystal to air dry completely.

-

Lower the ATR anvil to ensure it is clean as well.

-

Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Loading:

-

Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted data table to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

Raise the anvil and carefully remove the sample from the crystal surface with a clean, dry wipe.

-

Clean the ATR crystal and the anvil tip thoroughly with a lint-free wipe dampened with the appropriate solvent.

-

Visualization of the IR Spectroscopy Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Iodochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 6-Iodochroman-4-ol. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide synthesizes information from the fragmentation patterns of the parent molecule, chroman-4-ol, and general principles of mass spectrometry for halogenated and aromatic compounds. This document is intended to serve as a predictive reference for the identification and structural elucidation of this compound and related compounds in complex matrices.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the chroman ring system and the loss of substituents. The presence of iodine, with its single stable isotope (¹²⁷I), will produce distinct isotopic patterns that are characteristic of iodo-containing compounds.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |

| [M]⁺• | 276 | - | Molecular ion of this compound. |

| [M-H₂O]⁺• | 258 | H₂O | Loss of a water molecule from the alcohol group. |

| [M-C₂H₄O]⁺• | 232 | C₂H₄O | Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring. |

| [M-I]⁺ | 149 | I | Loss of the iodine radical. |

| [C₇H₅O]⁺ | 105 | C₂H₅IO | Subsequent fragmentation following RDA. |

| [C₆H₃I]⁺• | 202 | C₃H₆O | Fragmentation of the chroman ring. |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion [M]⁺•. The primary fragmentation routes are predicted to be the loss of a water molecule, a retro-Diels-Alder (RDA) reaction, and the cleavage of the carbon-iodine bond.

Pathway A: Loss of Water

A common fragmentation pathway for alcohols is the elimination of a water molecule. For this compound, this would result in the formation of a stable ion at m/z 258.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Iodochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodochroman-4-ol is a halogenated derivative of the chroman-4-ol scaffold, a core structure found in various biologically active molecules. Due to the limited availability of direct experimental data for this compound, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the known data of the parent compound, chroman-4-ol, and the general effects of iodine substitution on aromatic systems. This document also outlines a plausible synthetic route and a general experimental workflow for its characterization, serving as a valuable resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Predicted Physical and Chemical Properties

The introduction of an iodine atom at the 6-position of the chroman-4-ol ring is expected to significantly influence its physical and chemical properties. The following table summarizes the known properties of chroman-4-ol and the predicted properties for this compound.

| Property | Chroman-4-ol | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₁₀O₂ | C₉H₉IO₂ | Addition of one iodine atom and removal of one hydrogen atom. |

| Molecular Weight | 150.17 g/mol [1][2] | 276.07 g/mol | Addition of the atomic weight of iodine (126.90 g/mol ) and subtraction of the atomic weight of hydrogen (1.01 g/mol ). |

| Appearance | - | Likely a white to off-white solid | Halogenated aromatic compounds are typically crystalline solids at room temperature. |

| Melting Point | - | Higher than chroman-4-ol | The increased molecular weight and intermolecular forces due to the iodine atom would lead to a higher melting point. |

| Boiling Point | - | Significantly higher than chroman-4-ol | The substantial increase in molecular weight and van der Waals forces would result in a much higher boiling point. |

| Solubility | - | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) | The large, nonpolar iodine atom would decrease water solubility while increasing solubility in organic solvents. |

| pKa | - | Similar to chroman-4-ol | The iodine atom is distant from the hydroxyl group and should have a minimal effect on its acidity. |

Predicted Spectral Data

The following table outlines the expected shifts in key spectral data for this compound compared to chroman-4-ol.

| Spectral Data | Chroman-4-ol (Observed/Typical) | This compound (Predicted) | Rationale for Prediction |

| ¹H NMR | Aromatic protons in the 6.7-7.2 ppm range. | Aromatic protons will show a different splitting pattern due to the iodine substituent. The proton at C5 may be shifted downfield. | The iodine atom will alter the electronic environment of the aromatic ring, affecting the chemical shifts and coupling constants of the remaining aromatic protons. |

| ¹³C NMR | Aromatic carbons in the 115-155 ppm range. | The carbon bearing the iodine (C6) will be significantly shifted to a lower field (around 90-100 ppm). Other aromatic carbon signals will also be affected. | The "heavy atom effect" of iodine causes a characteristic upfield shift for the directly attached carbon. |

| Mass Spec. | M+ at m/z 150 | A prominent molecular ion peak (M+) at m/z 276, along with a characteristic isotopic pattern for iodine. A fragment corresponding to the loss of iodine (M-127) may be observed. | The presence of iodine will be readily identifiable by the molecular weight and its isotopic signature. |

Proposed Synthesis and Experimental Workflow

As no specific synthesis for this compound is readily available in the literature, a plausible synthetic route would involve the iodination of a suitable precursor followed by reduction. A general experimental workflow for the synthesis and characterization is proposed below.

References

The Solubility Profile of 6-Iodochroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Iodochroman-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document outlines the standardized experimental protocols for determining its solubility in various solvents. It also presents a sample data framework and explores a relevant biological pathway where chroman-based compounds have shown activity.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

-

Thermostatic shaker incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or HPLC-MS system for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[2]

-

Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[2] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration in solution remains constant.[2]

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: To remove any undissolved solid, centrifuge the collected sample. Following centrifugation, filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in mg/mL or mol/L.

Visualizing Experimental and Biological Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Measurement.

Potential Signaling Pathway Involvement

Chroman-4-one derivatives have been investigated as inhibitors of Sirtuin 2 (Sirt2), a deacetylase involved in various cellular processes, including cell cycle regulation and neuroprotection.[4][5] Inhibition of Sirt2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule dynamics and potentially lead to cell cycle arrest or other cellular outcomes.[5] The following diagram depicts a simplified signaling pathway involving Sirt2.

Caption: Simplified Sirt2 Inhibition Pathway.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides the necessary framework for its determination and presentation. The outlined experimental protocol, based on the established shake-flask method, ensures the generation of reliable and reproducible data. Furthermore, the exploration of potential biological targets, such as Sirt2, highlights the importance of understanding the physicochemical properties of this compound for future drug development endeavors. The provided diagrams offer clear visual representations of the experimental workflow and a relevant signaling pathway, aiding in the comprehension of these complex processes.

References

An In-depth Technical Guide to 6-Iodochroman-4-ol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive overview of the hypothetical discovery and synthesis of 6-Iodochroman-4-ol, a novel derivative of the chroman scaffold. Due to the absence of this specific molecule in current scientific literature, this guide proposes a plausible synthetic pathway based on established chemical methodologies for related compounds. Detailed experimental protocols, quantitative data tables, and visualizations of the synthetic workflow are presented to facilitate further research and exploration of this compound's potential therapeutic applications.

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman ring system is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Derivatives of chroman and its oxidized form, chromanone, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[3][4][5] The introduction of a halogen atom, such as iodine, onto the aromatic ring of the chroman scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and potential characteristics of the novel compound, this compound.

Proposed Discovery and Synthesis of this compound

The discovery of this compound is conceptualized as a result of a targeted medicinal chemistry campaign to explore the structure-activity relationship (SAR) of halogenated chroman derivatives. The synthesis is proposed as a two-step process starting from the commercially available chroman-4-one.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthetic pathway for this compound.

The first step involves the electrophilic iodination of the chroman-4-one aromatic ring.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chroman-4-one (10 mmol) in glacial acetic acid (50 mL).

-

Slowly add a solution of iodine monochloride (12 mmol) in glacial acetic acid (20 mL) to the stirred solution at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with a 10% sodium thiosulfate solution to remove excess iodine, followed by water.

-

Recrystallize the crude product from ethanol to afford pure 6-Iodochroman-4-one.

Quantitative Data for 6-Iodochroman-4-one Synthesis

| Parameter | Value |

| Starting Material | Chroman-4-one |

| Reagents | Iodine Monochloride, Acetic Acid |

| Reaction Time | 4 hours |

| Reaction Temperature | 80°C |

| Yield | 75% (hypothetical) |

| Purity (by HPLC) | >98% (hypothetical) |

| Melting Point | 110-112°C (hypothetical) |

The second step is the reduction of the ketone group in 6-Iodochroman-4-one to a hydroxyl group.

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve 6-Iodochroman-4-one (5 mmol) in methanol (30 mL) and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (7.5 mmol) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data for this compound Synthesis

| Parameter | Value |

| Starting Material | 6-Iodochroman-4-one |

| Reagents | Sodium Borohydride, Methanol |

| Reaction Time | 3 hours |

| Reaction Temperature | 0°C to room temperature |

| Yield | 90% (hypothetical) |

| Purity (by HPLC) | >99% (hypothetical) |

| Melting Point | 95-97°C (hypothetical) |

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been experimentally determined, inferences can be drawn from related compounds. Chroman derivatives are known to interact with various biological targets.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of the SIRT2 deacetylation pathway.

The presence of the iodine atom at the 6-position could enhance its interaction with target proteins through halogen bonding, a recognized non-covalent interaction in drug design. Given that substituted chroman-4-ones are potent SIRT2 inhibitors, this compound could potentially exhibit similar or enhanced activity.[3][4] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can induce cell cycle arrest and apoptosis in cancer cells.

Future Directions

The synthesis and biological evaluation of this compound are critical next steps. We recommend the following experimental workflow for future studies.

Experimental Workflow for Biological Evaluation

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This technical guide has outlined a plausible pathway for the discovery and synthesis of the novel compound this compound. By leveraging established synthetic methodologies for related chroman derivatives, we have provided detailed experimental protocols and projected quantitative data. Furthermore, we have hypothesized its potential biological activity based on the known pharmacology of the chroman scaffold. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other novel halogenated chroman derivatives.

References

- 1. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Potential Biological Activity of 6-Iodochroman-4-ol: A Technical Guide

Disclaimer: No direct studies on the biological activity of 6-Iodochroman-4-ol have been identified in publicly available scientific literature. This guide, therefore, presents potential biological activities based on the known pharmacological effects of structurally related compounds, specifically chroman-4-ol and other halogenated chroman derivatives. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.

Introduction

This compound is a heterocyclic compound featuring a chroman core structure, characterized by a fused benzene ring and a dihydropyran ring. The presence of an iodine atom at the 6-position and a hydroxyl group at the 4-position suggests the potential for diverse biological activities. The chroman scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological properties. Halogenation, particularly with iodine, can modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its biological profile. This guide explores the hypothetical biological activities of this compound by drawing parallels with analogous compounds.

Potential Biological Activities

Based on the activities of related chroman derivatives, this compound could plausibly exhibit a range of biological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.

Anticancer Activity

The chroman-4-one scaffold, a close structural relative of chroman-4-ol, is present in many compounds with demonstrated anticancer properties. For instance, certain 3-benzylidene chroman-4-one analogs have shown anti-proliferative efficacy in breast cancer cell lines, inducing apoptosis and causing cell cycle arrest.[1] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling proteins like Akt.[1] The substitution pattern on the chroman ring significantly influences the cytotoxic potency. Therefore, the iodo- and hydroxyl-substituents on this compound could confer selective toxicity towards cancer cells.

Antimicrobial and Antifungal Activity

Chroman-4-one and homoisoflavonoid derivatives have been investigated for their antimicrobial and antifungal properties.[2][3][4] Studies have shown that these compounds can be effective against a range of pathogenic microorganisms, including bacteria and fungi.[2][3][4] The activity is often dependent on the nature and position of substituents on the chroman core. For example, some homoisoflavonoid derivatives have demonstrated better antifungal activity than their chroman-4-one precursors, particularly against Candida species.[2] Molecular modeling studies suggest that these compounds may act by inhibiting key fungal enzymes.[2][3] The iodine atom in this compound could enhance its antimicrobial potential due to increased lipophilicity, facilitating passage through microbial cell membranes.

Antioxidant Activity

Several chroman-4-one derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[1][5] This activity is often attributed to the phenolic hydroxyl groups present in their structures. While this compound itself is not a phenol, its potential metabolites could be. Furthermore, the overall electronic properties of the molecule, influenced by the iodine and hydroxyl groups, might contribute to its ability to neutralize reactive oxygen species.

Enzyme Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of various enzymes. A notable example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, by chroman-4-one derivatives.[6][7][8] For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be a potent and selective SIRT2 inhibitor with an IC50 value in the low micromolar range.[8] This suggests that the chroman scaffold is a viable starting point for developing enzyme inhibitors. The specific substitution pattern of this compound could make it a candidate for inhibiting SIRT2 or other enzymes.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity data for various chroman-4-one and homoisoflavonoid derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Chroman-4-one Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

| (E)-3-(3-bromobenzylidene)chroman-4-one | Molt 4/C8 | 8.6 µM | [5] |

| (E)-3-(3-bromobenzylidene)chroman-4-one | CEM | 10.2 µM | [5] |

| 3-chloro-4,5-dimethoxybenzylidene derivative of 7-methoxychroman-4-one | MDA-MB-231 | Not specified | [5] |

Table 2: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 7-Hydroxychroman-4-one (1) | Candida albicans | 128 µg/mL | [2] |

| 7-Propoxychroman-4-one (3) | Candida albicans | 128 µg/mL | [2] |

| 7-Propoxychroman-4-one (3) | S. epidermidis | 256 µg/mL | [2] |

| 7-Methoxy-3-(3-methoxybenzylidene)chroman-4-one (21) | Candida albicans | 64 µg/mL | [2] |

Table 3: Enzyme Inhibition by Chroman-4-one Derivatives

| Compound | Enzyme | Activity (IC50) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [8] |

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that could be adapted to investigate the potential biological activities of this compound, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Microdilution Method)

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microplates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

SIRT2 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.

-

Compound Incubation: The SIRT2 enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate and NAD+.

-

Fluorescence Measurement: The deacetylation of the substrate by SIRT2 results in a fluorescent signal that is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value for SIRT2 inhibition is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Logical Relationship of Chroman-4-ol Derivatives' Activities

Caption: Potential biological activities stemming from the core chroman-4-ol structure.

General Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally related chroman derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of the chroman scaffold, combined with iodine and hydroxyl substitutions, suggests that this compound could be a promising candidate for investigation as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental protocols and data presented in this guide offer a starting point for researchers to design and conduct studies to elucidate the true biological potential of this compound. Further synthesis and in-depth biological evaluation are warranted to confirm these hypotheses and to explore the therapeutic possibilities of this and related molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Iodochroman-4-ol: An Obscure Molecule with Limited Available Research Data

Despite a comprehensive search of available scientific literature and chemical databases, information regarding the research chemical 6-Iodochroman-4-ol is exceptionally scarce. This report details the current lack of publicly accessible data on its chemical properties, synthesis, biological activities, and potential applications, highlighting a significant knowledge gap for researchers, scientists, and drug development professionals.

At present, there is no substantive body of research on this compound to construct an in-depth technical guide. Key data points, including its fundamental chemical and physical properties, established protocols for its synthesis, and any evaluation of its biological effects, remain unpublished or are not indexed in readily accessible scientific databases.

The initial search for this compound yielded information on related but distinct molecules, such as Isochroman-4-ol and various terpenol derivatives. While these compounds share some structural similarities, their chemical and biological profiles are not interchangeable with that of this compound. For instance, Isochroman-4-ol is noted as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. However, this provides no direct insight into the specific characteristics or potential of the iodinated derivative.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The absence of primary research articles, patents, or entries in major chemical repositories like PubChem or SciFinder specifically detailing this compound means that there is no foundation upon which to build a comprehensive scientific overview.

This lack of information presents both a challenge and an opportunity for the scientific community. The obscurity of this compound suggests it is an unexplored area of chemical space. For researchers in medicinal chemistry and drug discovery, this compound could represent a novel scaffold for the development of new therapeutic agents. The introduction of an iodine atom to the chroman-4-ol backbone could impart unique properties, such as altered metabolic stability, receptor binding affinity, or utility as a handle for further chemical modification.

Future research efforts would need to begin with the fundamental synthesis and characterization of this compound. Subsequent studies could then explore its biological activity across a range of assays to identify any potential therapeutic value. Until such foundational research is conducted and published, this compound will remain an enigmatic molecule with unknown potential.

Methodological & Application

Application Notes: Synthesis of 6-Iodochroman-4-ol from 6-Iodochromanone

Introduction